3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorobenzyl group at the 3-position and a 4-ethoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and phenyl derivatives.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of a urea derivative with a β-diketone.
Substitution Reactions: The 2-chlorobenzyl and 4-ethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: These reactions are typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts such as acids or bases may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one: Lacks the ethoxy group on the phenyl ring.
3-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Contains a methoxy group instead of an ethoxy group.
3-(2-chlorobenzyl)-6-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the 4-ethoxyphenyl group in 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(4-ethoxyphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-16-9-7-14(8-10-16)18-11-19(23)22(13-21-18)12-15-5-3-4-6-17(15)20/h3-11,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKUUGMWCNLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.